3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762393
InChI: InChI=1S/C21H21FN4O4S/c22-16-5-7-17(8-6-16)31(29,30)26-13-11-24(12-14-26)20(27)9-10-25-15-23-19-4-2-1-3-18(19)21(25)28/h1-8,15H,9-14H2
SMILES:
Molecular Formula: C21H21FN4O4S
Molecular Weight: 444.5 g/mol

3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14762393

Molecular Formula: C21H21FN4O4S

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C21H21FN4O4S
Molecular Weight 444.5 g/mol
IUPAC Name 3-[3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Standard InChI InChI=1S/C21H21FN4O4S/c22-16-5-7-17(8-6-16)31(29,30)26-13-11-24(12-14-26)20(27)9-10-25-15-23-19-4-2-1-3-18(19)21(25)28/h1-8,15H,9-14H2
Standard InChI Key DPPCEYDCELANNE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class. Its structure features a quinazolinone core substituted with a piperazine moiety linked to a sulfonyl group attached to a fluorophenyl ring. This unique combination of functional groups suggests potential for diverse pharmacological properties, making it an interesting subject for medicinal chemistry research.

Biological Activities and Potential Applications

Potential ApplicationBiological Activity
Cancer TreatmentInhibition of specific pathways
Other Therapeutic AreasInteraction with enzymes and receptors

Synthesis and Optimization

The synthesis of 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Optimization of reaction conditions is crucial to maximize yield and purity at each step. Common methods include the use of various reagents and conditions to facilitate efficient synthesis.

Synthesis StepReagents and Conditions
Formation of Quinazolinone CoreRequires specific catalysts and solvents
Introduction of Piperazine MoietyUtilizes sulfonylation reactions
Final Assembly and PurificationInvolves chromatographic techniques

Interaction Studies and Pharmacological Development

Understanding how 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one interacts with biological targets is critical for elucidating its mechanism of action. Techniques such as binding assays and molecular modeling are employed to study these interactions. These studies inform further development by optimizing the compound's pharmacological properties.

Interaction Study TechniquePurpose
Binding AssaysDetermine affinity for biological targets
Molecular ModelingPredict binding modes and optimize structure

Comparison with Similar Compounds

Several compounds share structural features with 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one, highlighting its unique characteristics. For example, compounds like 4-{4-[phenylsulfonyl]piperazin-1-yl}-N-(thiazolylidene)-4-oxobutanamide lack fluorine substitution, affecting electronic properties.

Compound NameStructural FeaturesUnique Aspects
4-{4-[phenylsulfonyl]piperazin-1-yl}-N-(thiazolylidene)-4-oxobutanamideContains a thiazole derivativeLacks fluorine substitution
Ethyl 4-{(2-methylphenyl)sulfonyl}piperazineMethyl substitution on phenolAlters lipophilicity affecting bioavailability
6-fluoroquinazoline derivativesFluorinated quinazolinesVarying halogen substitutions influence biological activity

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